molecular formula C19H19N3O3 B2687911 N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226455-16-8

N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No. B2687911
CAS RN: 1226455-16-8
M. Wt: 337.379
InChI Key: WIPBFTNVBMNXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide” is also known as RH-34 . It is a compound that acts as a potent and selective partial agonist for the 5-HT2A serotonin receptor subtype . It was derived by structural modification of the selective 5-HT2A antagonist ketanserin .


Synthesis Analysis

The synthesis of compounds similar to RH-34 typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions. For example, Schiff base derivatives have been synthesized from reactions involving benzenesulfonamide precursors.


Molecular Structure Analysis

The molecular structure of compounds similar to RH-34 has been extensively studied using techniques such as X-ray crystallography . These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity .


Chemical Reactions Analysis

Benzenesulfonamides, including RH-34, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes. These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

Antidiabetic Effects

Indole derivatives have been studied for their potential antidiabetic effects. Although no direct evidence exists for our compound, its indole structure could be relevant in this context.

properties

IUPAC Name

N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-25-17-9-5-2-6-13(17)10-21-18(23)12-22-19(24)15-11-20-16-8-4-3-7-14(15)16/h2-9,11,20H,10,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPBFTNVBMNXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.